molecular formula C13H16N2O2S B2584212 4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide CAS No. 2034384-68-2

4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide

Cat. No.: B2584212
CAS No.: 2034384-68-2
M. Wt: 264.34
InChI Key: RRAGNMBJRNNCAC-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H16N2O2S and its molecular weight is 264.34. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Reactivity

  • Research in the area of heterocyclic synthesis emphasizes the creation of novel compounds with potential biological activity. For instance, studies have shown the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards nitrogen nucleophiles to yield a variety of derivatives, including pyrazole, isoxazole, and pyrimidine derivatives, highlighting the versatility of thiophene carboxamide derivatives in synthetic organic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Synthesis of Isoxazole and Pyrazole Derivatives

Antimicrobial Activity

  • The exploration of thiophenyl pyrazoles and isoxazoles synthesized through 1,3-dipolar cycloaddition methodologies revealed their potential antimicrobial activity. This suggests that structural modifications incorporating the thiophene-2-carboxamide scaffold could yield compounds with beneficial biological properties (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).

Structure-Activity Relationships

  • Structure-activity relationship studies of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists highlight the importance of the thiophene-2-carboxamide moiety in the development of selective small molecule ETA receptor antagonists, showcasing the compound's significance in therapeutic agent design (Wu, Chan, Stavros, Raju, Okun, & Castillo, 1997).

Synthesis and Characterization

  • The synthesis and characterization of compounds involving thiophene-based structures, like ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, further demonstrate the compound's utility in creating complex molecules with defined structural and potentially pharmacological properties (Li-jua, 2015).

Properties

IUPAC Name

4-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-6-12(18-8-9)13(16)14-5-3-4-11-7-10(2)15-17-11/h6-8H,3-5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAGNMBJRNNCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCCC2=CC(=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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